molecular formula C20H19ClN4OS B294713 4-Tert-butylphenyl [3-(2-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl ether

4-Tert-butylphenyl [3-(2-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl ether

Cat. No. B294713
M. Wt: 398.9 g/mol
InChI Key: RHTVJRUAEMNQCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Tert-butylphenyl [3-(2-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl ether is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 4-Tert-butylphenyl [3-(2-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl ether is not fully understood. However, studies have suggested that it may interact with metal ions in biological samples and form a stable complex. This complex can then be detected using fluorescence spectroscopy. Additionally, it has been suggested that it may induce cell death in cancer cells through the generation of reactive oxygen species.
Biochemical and Physiological Effects:
Studies have shown that 4-Tert-butylphenyl [3-(2-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl ether has low toxicity and does not cause significant biochemical or physiological effects in vitro. However, further studies are required to investigate its potential toxicity in vivo.

Advantages and Limitations for Lab Experiments

One advantage of using 4-Tert-butylphenyl [3-(2-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl ether in lab experiments is its potential use as a fluorescent probe for detecting metal ions in biological samples. It is relatively easy to synthesize and can be used in a wide range of biological samples. However, one limitation is that its mechanism of action is not fully understood, and further studies are required to investigate its potential toxicity in vivo.

Future Directions

There are several future directions for the research on 4-Tert-butylphenyl [3-(2-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl ether. One potential direction is to investigate its potential use as a photosensitizer for photodynamic therapy in cancer treatment. Additionally, further studies are required to investigate its potential use as an antimicrobial agent. Furthermore, its mechanism of action needs to be fully understood, and its potential toxicity in vivo needs to be investigated. Overall, the research on 4-Tert-butylphenyl [3-(2-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl ether holds significant potential for various applications in scientific research.

Synthesis Methods

The synthesis of 4-Tert-butylphenyl [3-(2-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl ether is a multistep process that involves the reaction of various chemical compounds. The synthesis method involves the use of tert-butylphenol, 2-chlorobenzoic acid, and 2-amino-1,3,4-thiadiazole-5-carboxylic acid as starting materials. The reaction is catalyzed by triphenylphosphine and N,N-dimethylformamide. The final product is obtained after purification and isolation.

Scientific Research Applications

4-Tert-butylphenyl [3-(2-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl ether has shown potential applications in various fields of scientific research. It has been studied for its potential use as a fluorescent probe for detecting metal ions in biological samples. It has also been investigated for its potential use as a photosensitizer for photodynamic therapy in cancer treatment. Additionally, it has been studied for its potential use as an antimicrobial agent.

properties

Molecular Formula

C20H19ClN4OS

Molecular Weight

398.9 g/mol

IUPAC Name

6-[(4-tert-butylphenoxy)methyl]-3-(2-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C20H19ClN4OS/c1-20(2,3)13-8-10-14(11-9-13)26-12-17-24-25-18(22-23-19(25)27-17)15-6-4-5-7-16(15)21/h4-11H,12H2,1-3H3

InChI Key

RHTVJRUAEMNQCS-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)OCC2=NN3C(=NN=C3S2)C4=CC=CC=C4Cl

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCC2=NN3C(=NN=C3S2)C4=CC=CC=C4Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.